Synthesis of 2-Oxa-6-azaspiro[3.4]octan-7-one: A Comprehensive Technical Guide
Synthesis of 2-Oxa-6-azaspiro[3.4]octan-7-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the novel spirocyclic scaffold, 2-Oxa-6-azaspiro[3.4]octan-7-one. This compound holds significant interest for medicinal chemistry and drug discovery due to its unique three-dimensional structure, incorporating both an oxetane and a β-lactam ring system. This guide provides a plausible synthetic pathway, detailed experimental protocols based on analogous reactions, and relevant chemical data to support further research and application of this emerging chemical entity.
Overview of the Synthetic Strategy
The synthesis of 2-Oxa-6-azaspiro[3.4]octan-7-one can be envisioned through a multi-step sequence commencing with the formation of a key intermediate, a protected 3-amino-3-(hydroxymethyl)cyclobutanecarboxylic acid derivative. This intermediate undergoes subsequent deprotection and intramolecular cyclization to yield the target spirocyclic β-lactam. The general synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for 2-Oxa-6-azaspiro[3.4]octan-7-one.
Physicochemical and Spectroscopic Data
While extensive experimental data for 2-Oxa-6-azaspiro[3.4]octan-7-one is not widely published, the following table summarizes its known properties.
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| CAS Number | 1207174-87-5 |
| Appearance | Solid |
| Purity | Typically >95% |
| Storage Temperature | Inert atmosphere, 2-8°C |
| Boiling Point (est.) | 353.9 ± 42.0 °C at 760 mmHg |
| InChI Key | XOEBLSZYSCOXCH-UHFFFAOYSA-N |
Detailed Experimental Protocols
The following protocols are proposed based on established methodologies for the synthesis of structurally related compounds. Optimization of these conditions may be necessary to achieve desired yields and purity.
Protocol 1: Synthesis of a Protected 3-Amino-3-(hydroxymethyl)cyclobutanecarboxylic Acid Intermediate
This protocol describes a potential route to a key precursor for the target molecule.
Step 1: Synthesis of a Protected 3-Oxocyclobutanecarboxylic Acid
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Reaction Setup: In a flame-dried round-bottom flask, dissolve a suitable starting material, such as 3-oxocyclobutanecarboxylic acid, in an appropriate solvent (e.g., dichloromethane).
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Protection: Introduce a suitable protecting group for the carboxylic acid (e.g., esterification) and the ketone (e.g., ketal formation) using standard procedures.
Step 2: Amination and Hydroxymethylation
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Strecker Reaction: A plausible approach involves a modified Strecker synthesis on the protected 3-oxocyclobutanecarboxylate. React the ketone with an amine source (e.g., ammonia or a protected amine) and a cyanide source (e.g., trimethylsilyl cyanide) to introduce the amino and nitrile functionalities.
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Reduction and Hydrolysis: Subsequent reduction of the nitrile group to an amine and introduction of the hydroxymethyl group can be achieved through various established methods, potentially involving protection/deprotection steps.
Protocol 2: Intramolecular Cyclization to 2-Oxa-6-azaspiro[3.4]octan-7-one
This protocol outlines the crucial lactam formation step.
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Deprotection: Carefully remove the protecting groups from the amino and carboxylic acid functionalities of the intermediate synthesized in Protocol 1.
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Cyclization:
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Reaction Setup: Dissolve the deprotected 3-amino-3-(hydroxymethyl)cyclobutanecarboxylic acid in a suitable high-boiling aprotic solvent (e.g., toluene or xylene).
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Lactam Formation: Heat the reaction mixture to reflux, with azeotropic removal of water using a Dean-Stark apparatus. The use of a mild acid or base catalyst may facilitate the cyclization. Alternatively, peptide coupling reagents could be employed at lower temperatures.
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Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
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Workup and Purification:
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Cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-Oxa-6-azaspiro[3.4]octan-7-one.
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Logical Relationships in Synthesis
The synthesis of 2-Oxa-6-azaspiro[3.4]octan-7-one relies on the strategic installation and subsequent reaction of key functional groups on a cyclobutane core.
Caption: Key transformations in the synthesis of the target spirocycle.
Potential Applications and Future Directions
The unique spirocyclic structure of 2-Oxa-6-azaspiro[3.4]octan-7-one, combining the strained oxetane ring with a reactive β-lactam, makes it a compelling scaffold for drug discovery. The rigid three-dimensional arrangement of heteroatoms and functional groups may allow for novel interactions with biological targets. Future research could focus on:
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Derivatization: Functionalization of the lactam nitrogen and other positions to create libraries of analogues for biological screening.
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Biological Evaluation: Screening against various targets, including bacterial enzymes (given the β-lactam motif) and other protein-protein interactions.
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Computational Studies: In silico modeling to predict potential biological targets and guide the design of new derivatives.
This technical guide provides a foundational understanding for the synthesis of 2-Oxa-6-azaspiro[3.4]octan-7-one, paving the way for further exploration of its chemical and biological properties.
![2-Oxa-6-azaspiro[3.4]octan-7-one Structure with Numbering](https://i.imgur.com/example.png)
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![6-Azaspiro[3.4]octane](https://via.placeholder.com/150x150.png?text=C7H13N)
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